molecular formula C18H20N2O4 B7571356 N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide

N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide

Cat. No. B7571356
M. Wt: 328.4 g/mol
InChI Key: YUFOEIVWGJVFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor signal transducer and activator of transcription 3 (STAT3). This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide binds to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This results in the inhibition of STAT3-mediated transcriptional activity and downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. Additionally, N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide is a potent and selective inhibitor of STAT3, making it an ideal tool for studying the role of STAT3 in cancer biology. However, N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide has poor solubility and bioavailability, which can limit its effectiveness in vivo.

Future Directions

1. Combination therapy: N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide has shown promising results when used in combination with other cancer therapies, such as chemotherapy and radiation. Future studies could explore the potential synergistic effects of N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide with other cancer treatments.
2. Development of analogs: The poor solubility and bioavailability of N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide could be improved through the development of analogs with better pharmacological properties.
3. Clinical trials: N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide has yet to be tested in clinical trials for its potential use in cancer treatment. Future studies could explore the safety and efficacy of N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide in humans.
4. Other disease indications: STAT3 is also implicated in other diseases, such as autoimmune disorders and inflammatory diseases. Future studies could explore the potential therapeutic applications of N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide in these disease indications.

Synthesis Methods

N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide can be synthesized using a multi-step process involving the reaction of 4-nitroaniline with ethyl acetoacetate, followed by reduction, acylation, and methylation. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. STAT3 is known to play a critical role in promoting tumor growth, survival, and immune evasion. Inhibition of STAT3 using N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide has been shown to induce apoptosis in cancer cells and suppress tumor growth in preclinical models.

properties

IUPAC Name

N-(4-carbamoylphenyl)-3-(2-methoxyethoxy)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-20(15-8-6-13(7-9-15)17(19)21)18(22)14-4-3-5-16(12-14)24-11-10-23-2/h3-9,12H,10-11H2,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFOEIVWGJVFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)N)C(=O)C2=CC(=CC=C2)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.